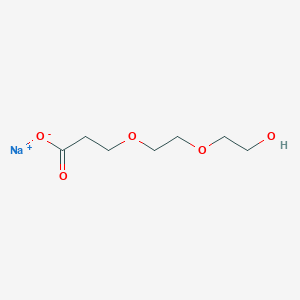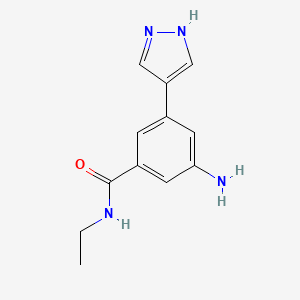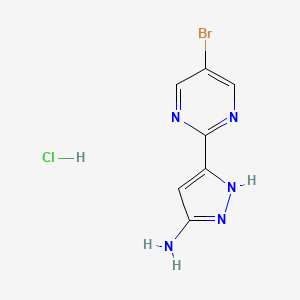![molecular formula C8H7N7O2S2 B13718349 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13718349.png)
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine: is a heterocyclic compound that features a unique combination of functional groups, including an amino group, a methylsulfonyl group, and a thiazolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine typically involves the following steps:
Formation of the Thiazole Ring: The synthesis begins with the preparation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated nitrile under basic conditions.
Construction of the Triazine Ring: The next step involves the formation of the triazine ring. This can be accomplished by reacting the thiazole derivative with a suitable hydrazine derivative under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced by reacting the intermediate compound with methylsulfonyl chloride in the presence of a base such as triethylamine.
Amination: Finally, the amino group can be introduced by reacting the intermediate compound with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.
Reduction: Reduction reactions can occur at the methylsulfonyl group, converting it to a methylsulfide group.
Substitution: The compound can undergo substitution reactions, particularly at the amino group and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidation of the amino group can lead to the formation of nitro derivatives.
Reduction: Reduction of the methylsulfonyl group can lead to the formation of methylsulfide derivatives.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has potential applications as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme mechanisms, protein-ligand interactions, and cellular pathways.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its unique structure and functional groups make it a promising candidate for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, conductivity, and reactivity.
Mecanismo De Acción
The mechanism of action of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites, altering their conformation, or inhibiting their function. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Amino-5-(methylsulfonyl)-2-(2-pyridyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 7-Amino-5-(methylsulfonyl)-2-(2-furyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
- 7-Amino-5-(methylsulfonyl)-2-(2-pyrimidinyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine
Uniqueness
The uniqueness of 7-Amino-5-(methylsulfonyl)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine lies in its combination of functional groups and its ability to interact with a wide range of molecular targets
Propiedades
Fórmula molecular |
C8H7N7O2S2 |
|---|---|
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
5-methylsulfonyl-2-(1,3-thiazol-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C8H7N7O2S2/c1-19(16,17)8-12-6(9)15-7(13-8)11-4(14-15)5-10-2-3-18-5/h2-3H,1H3,(H2,9,11,12,13,14) |
Clave InChI |
ZAJVJSXTJVBLOP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=NC2=NC(=NN2C(=N1)N)C3=NC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


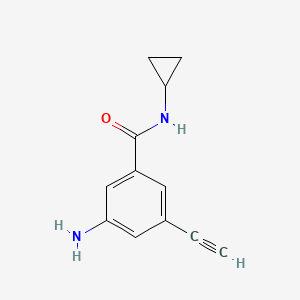
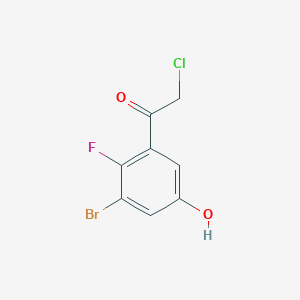
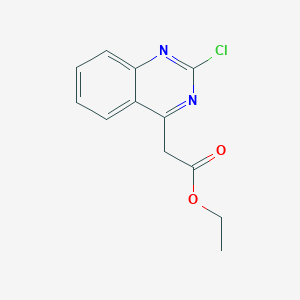
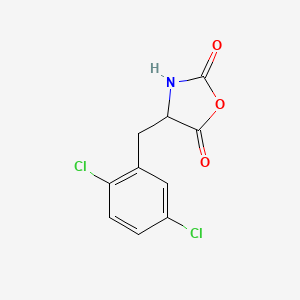
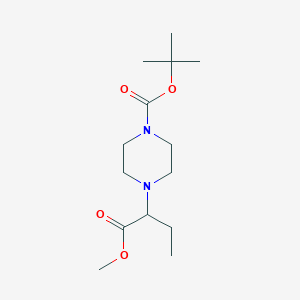

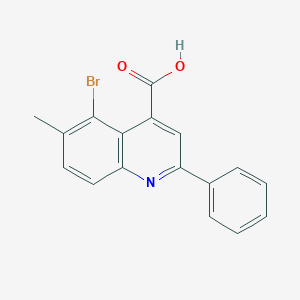
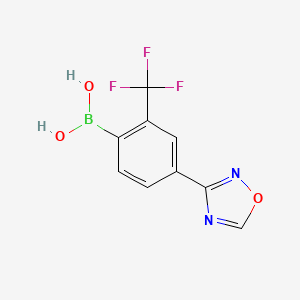
![5-Boc-2-(bromomethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B13718322.png)

